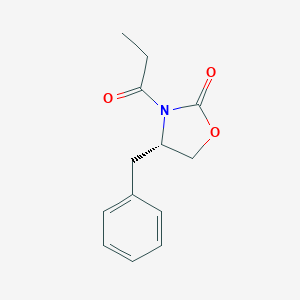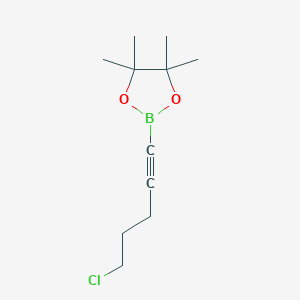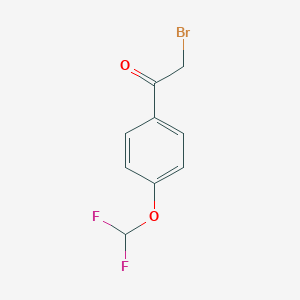
Menaquinone 13
説明
Menaquinone 13, also known as this compound, is a useful research compound. Its molecular formula is C76H112O2 and its molecular weight is 1057.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Electron Transfer and Drug Discovery
Menaquinone, including variants like Menaquinone-13, is crucial in the electron transfer pathway of microorganisms. It has been identified as a potential target for developing drugs against pathogenic strains like Helicobacter pylori and Campylobacter jejuni, known for causing gastric carcinoma and diarrhea, respectively. The discovery of an alternative menaquinone biosynthetic pathway in these microorganisms, which is absent in humans, offers an attractive target for chemotherapeutics development (Dairi, 2009).
Biotechnological Production and Health Benefits
Menaquinone, particularly in its different forms like Menaquinone-13, is gaining research interest for its potential in reducing osteoporosis and cardiovascular diseases. Advances in biotechnological methods for its production, such as fermentation processes, have been explored to enhance the economic feasibility of menaquinone production (Berenjian et al., 2015).
Menaquinone in Food and Pharmaceutical Industries
The functions and applications of Vitamin K2, including menaquinone variants, are crucial in the food and pharmaceutical industries. Ongoing research is focused on overcoming the challenges in microbial production of menaquinone at an industrial scale, which includes exploring various strategies like strain mutagenesis and genetic modification (Ren et al., 2020).
Inhibition of Menaquinone Biosynthesis in Antimicrobial Research
The discovery of inhibitors targeting menaquinone biosynthesis, crucial for electron transport in pathogens, presents a promising avenue for new antimicrobial agents. Compounds targeting the MenA enzyme in this pathway have shown effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Choi et al., 2016).
Gut Microbiota and Cardiometabolic Health
Menaquinone forms synthesized by the gut microbiota have been linked to cardiometabolic health. Studies reveal that variations in gut microbiota composition can influence menaquinone profiles, offering insights into diet-mediated alterations that could potentially modify gut menaquinone content (Karl et al., 2015).
作用機序
Target of Action
Menaquinone-13, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its ability to mediate electron transfer reactions between a variety of enzymes . It is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .
Mode of Action
In the process of electron transport, Menaquinone-13 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .
Biochemical Pathways
The synthesis of Menaquinone-13 by bacteria is a multi-step process which starts with chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .
Pharmacokinetics
Menaquinones, including Menaquinone-13, are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . Compared to vitamin K1 (phylloquinone), Menaquinone-13 is absorbed more readily and is more bioavailable .
Result of Action
The action of Menaquinone-13 results in the activation of proteins of main importance for blood coagulation in the liver and for arterial calcification prevention and energy metabolism in extrahepatic tissues . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .
Action Environment
The action of Menaquinone-13 can be influenced by various environmental factors. For instance, the constant influx of salt water across the plasma membrane in primordial Earth necessitated the invention of efflux pumps to drive ions back out into the surrounding milieu . These early efflux pumps most likely exported protons at the expense of ATP, which the cells were forced to make through substrate‐level phosphorylation, an inefficient process . Leakage of protons back into the cell could drive the atpase in the reverse direction, thus linking the extrusion of protons to the creation of cellular energy .
将来の方向性
Research into Menaquinone, including Menaquinone 13, is ongoing. Recent studies have suggested that Menaquinone could be a target for the development of new antibiotics, particularly against multidrug-resistant pathogens . Furthermore, there is growing evidence of the health benefits of Vitamin K2, suggesting that correcting a widespread Vitamin K2 deficiency could significantly improve global health .
生化学分析
Biochemical Properties
Menaquinone 13 is involved in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It serves as an electron carrier, mediating electron transfer reactions between various enzymes . The chemical reactivity of menaquinones, including this compound, allows them to act as biologically active compounds .
Cellular Effects
This compound has been found to have health-beneficial effects in various diseases such as osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the electron transport chain. It is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .
Temporal Effects in Laboratory Settings
It is known that by inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .
Dosage Effects in Animal Models
It is known that Vitamin K2, which includes this compound, is absorbed more readily and is more bioavailable compared to Vitamin K1 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through a complex process involving multiple metabolic pathways, such as glycolysis, the pentose phosphate pathway, the shikimate pathway, the MEP or MVA pathway, as well as the classical MK pathway or futalosine pathway .
Subcellular Localization
It is known that the last two enzymes in the biosynthesis of Vitamin K2, the methyltransferase MenG, and the reductase MenJ, are associated with the Intracellular Membrane Domain (IMD) in Mycobacterium smegmatis .
特性
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCKKEDSUIYKTM-HWRCDASFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H112O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558954 | |
| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1057.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27123-36-0 | |
| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)





![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)




![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)


